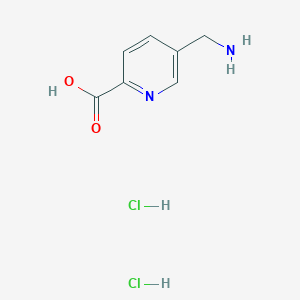
5-(Aminomethyl)picolinic acid dihydrochloride
Descripción general
Descripción
5-(Aminomethyl)picolinic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2 and a molecular weight of 225.07 g/mol . It is a derivative of picolinic acid, featuring an aminomethyl group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
The primary target of 5-(Aminomethyl)picolinic acid dihydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the zinc finger proteins, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of processes such as viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport , which is crucial for the functioning of various enzymes and proteins. The disruption of zinc binding to zinc finger proteins could potentially affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of zinc finger protein function . This disruption can inhibit processes such as viral replication and packaging , potentially leading to antiviral effects.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(Aminomethyl)picolinic acid dihydrochloride are not fully understood yet. It is known that picolinic acid, a related compound, plays a key role in zinc transport . It works by binding to zinc finger proteins, changing their structures, and disrupting zinc binding, inhibiting function . This suggests that this compound might interact with similar biomolecules and have similar effects.
Cellular Effects
The cellular effects of this compound are not well-documented. Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . This suggests that this compound might have similar effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that picolinic acid works by binding to zinc finger proteins, changing their structures, and disrupting zinc binding, inhibiting function . This suggests that this compound might have a similar mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that picolinic acid has been shown to be an anti-viral in vitro and in vivo . This suggests that this compound might have similar temporal effects.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented. It is known that picolinic acid has been shown to be an anti-viral in vitro and in vivo . This suggests that this compound might have similar dosage effects.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that this compound might be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that picolinic acid plays a key role in zinc transport . This suggests that this compound might have similar transport and distribution properties.
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that picolinic acid plays a key role in zinc transport . This suggests that this compound might have similar subcellular localization properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)picolinic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Aminomethylation: The picolinic acid undergoes aminomethylation, where an aminomethyl group is introduced to the pyridine ring.
Purification: The resulting product is purified through recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the aminomethylated picolinic acid to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of picolinic acid are aminomethylated using automated reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Salt Formation: The aminomethylated product is converted to its dihydrochloride salt form in large reactors, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)picolinic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Results in amines or other reduced forms.
Substitution: Yields various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)picolinic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal complexation studies.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: The parent compound, lacking the aminomethyl group.
2-Aminomethylpyridine: Similar structure but with the aminomethyl group at a different position.
Nicotinic Acid: Another pyridine derivative with a carboxyl group at a different position.
Uniqueness
5-(Aminomethyl)picolinic acid dihydrochloride is unique due to its specific structure, which allows it to:
Form Stable Metal Complexes: The aminomethyl group enhances its ability to chelate metal ions.
Versatile Reactivity: The compound can undergo various chemical reactions, making it useful in synthetic chemistry.
Biological Activity: Exhibits distinct biological activities, including enzyme inhibition and antimicrobial properties.
Propiedades
IUPAC Name |
5-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-3-5-1-2-6(7(10)11)9-4-5;;/h1-2,4H,3,8H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTZXGVNGAMAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375260-64-1 | |
| Record name | 5-(aminomethyl)pyridine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


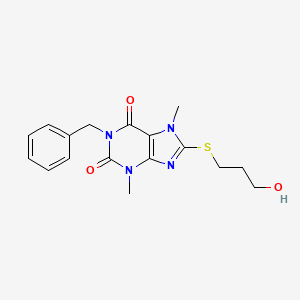
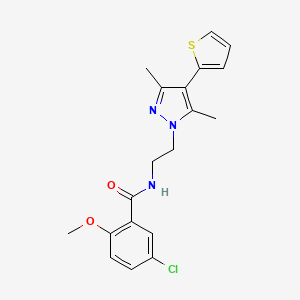
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2633984.png)
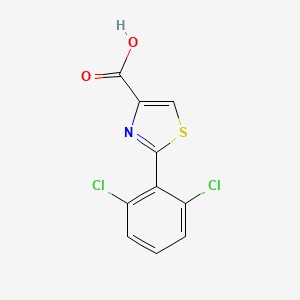
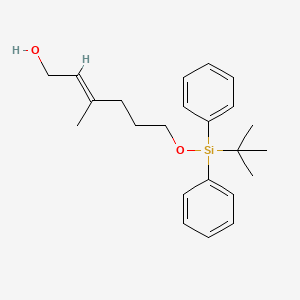
![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
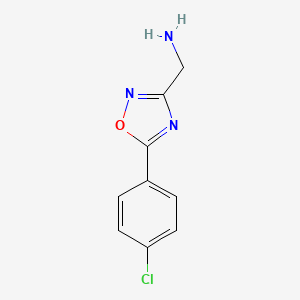
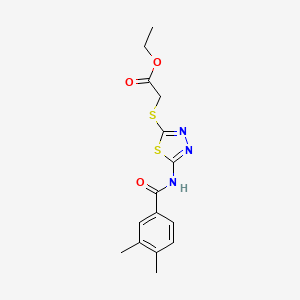
![5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2633996.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
